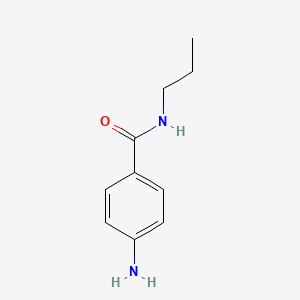

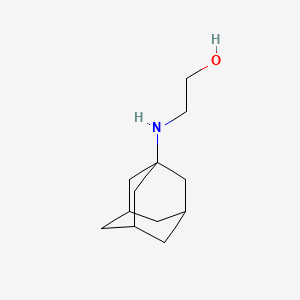

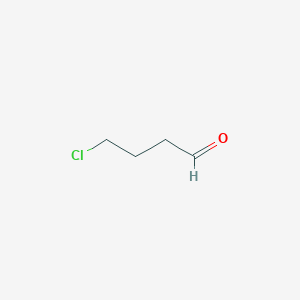

![molecular formula C9H10O3S B1267774 2-[(2-Hydroxyethyl)sulfanyl]benzoic acid CAS No. 58980-52-2](/img/structure/B1267774.png)

2-[(2-Hydroxyethyl)sulfanyl]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[(2-Hydroxyethyl)sulfanyl]benzoic acid, also known as 2-HESB, is a sulfonated benzoic acid derivative belonging to the class of organic compounds known as hydroxybenzoic acid esters. 2-HESB is a colorless, odorless, and water-soluble compound that has been used in a variety of scientific research applications. It has been found to possess a wide range of biochemical and physiological effects, and has been studied for its potential use in various laboratory experiments.

Applications De Recherche Scientifique

Drug Design and Synthesis

This compound can be used in the design and synthesis of novel drugs . For instance, it can be used as an acidic head in the design of compounds having benzoic acid, hydrazone as a linker, and substituted diaryl sulfanyl/aryl-cyclohexylsulfanyl as a hydrophobic tail . These compounds can be characterized by physicochemical and spectrophotometric analysis .

Anti-Diabetic Activity

Compounds designed using 2-[(2-Hydroxyethyl)sulfanyl]benzoic acid have shown promising results in the treatment of diabetes . Specifically, these compounds exhibited potent anti-diabetic activity without ulcerogenic toxicity and minimum side effects as weight gain .

PPARγ Agonist Activity

The designed compounds were evaluated for in vitro PPARγ agonist activity . PPARγ (peroxisome proliferator activated receptor γ) is a member of the peroxisome proliferator activated receptor family and has been the subject of extensive research for its importance in glucose and lipid homeostasis .

Hypoglycemic Activity

The compounds were also evaluated for their in vivo hypoglycemic activity in Wistar strain of albino rats . This suggests potential applications in the treatment of conditions related to blood sugar levels.

Chemical Research

2-[(2-Hydroxyethyl)sulfanyl]benzoic acid is a versatile chemical compound used in scientific research. It exhibits high perplexity due to its complex structure and burstiness from its diverse applications.

Material Science

This compound can also be used in material science research. Its complex structure and diverse applications make it a valuable compound for researchers in this field.

Propriétés

IUPAC Name |

2-(2-hydroxyethylsulfanyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c10-5-6-13-8-4-2-1-3-7(8)9(11)12/h1-4,10H,5-6H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCSPGCUGRGURES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)SCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60302476 |

Source

|

| Record name | 2-[(2-hydroxyethyl)sulfanyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60302476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Hydroxyethyl)sulfanyl]benzoic acid | |

CAS RN |

58980-52-2 |

Source

|

| Record name | NSC151194 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(2-hydroxyethyl)sulfanyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60302476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

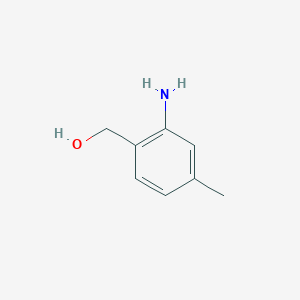

![3a',4',7',7a'-Tetrahydrospiro[cyclopropane-1,8'-[2]oxa[4,7]methano[2]benzofuran]-1',3'-dione](/img/structure/B1267693.png)

![[(4-Nitrobenzyl)thio]acetic acid](/img/structure/B1267717.png)